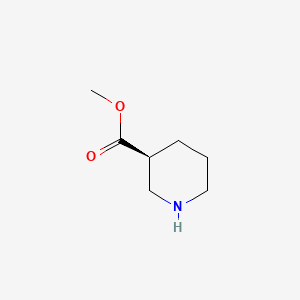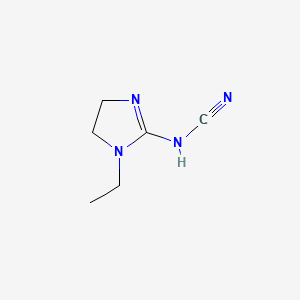
テトラキス(2-メチル-8-キノリノラト)ホウ酸リチウム
説明
Lithium tetra(2-methyl-8-hydroxyquinolinato)boron, also known as LiBHMNQ, is a complex lithium compound that has been studied for its potential applications in various fields, including optoelectronics, organic light-emitting diodes, and photovoltaic devices. This compound is synthesized using a simple and efficient method, and its unique properties make it a promising material for future research.
科学的研究の応用
C40H32BLiN4O4 C_{40}H_{32}BLiN_{4}O_{4} C40H32BLiN4O4
および分子量650.46 . 以下は、さまざまな分野における科学研究におけるアプリケーションの包括的な分析です:有機発光ダイオード(OLED)
テトラキス(2-メチル-8-キノリノラト)ホウ酸リチウム: は、OLEDにおける発光材料として使用されます。 その蛍光特性により、これらのデバイスの発光層に適した候補となり、OLEDディスプレイの鮮やかな色と高効率に貢献します .
エレクトロルミネッセンス(EL)ディスプレイ
OLEDにおけるアプリケーションと同様に、この化合物は、その発光特性によりELディスプレイに使用されます。 さまざまな電子デバイスで使用されている薄型で柔軟性があり、エネルギー効率の高いディスプレイを作成するのに役立ちます .
光検出器
テトラキス(2-メチル-8-キノリノラト)ホウ酸リチウムの光電特性により、光検出器に使用できます。 これらのデバイスは光を電気信号に変換し、カメラ、医療画像、セキュリティシステムで非常に重要です .
太陽電池
太陽エネルギー分野では、この化合物は、太陽電池に適用され、光吸収と変換効率を向上させます。 これらのセルにおけるその役割は、より持続可能なエネルギー源を開発するために不可欠です .
化学センシング
さまざまな化学物質との特定の相互作用により、テトラキス(2-メチル-8-キノリノラト)ホウ酸リチウムは、特定の物質の存在を検出するセンサーに組み込むことができ、環境監視や産業プロセスにおいて貴重なものです .
発光金属錯体
発光金属錯体として、この化合物は、より耐久性があり環境に優しい新しいタイプの照明およびディスプレイ技術の開発における可能性について研究されています .
オプトエレクトロニクスデバイス
テトラキス(2-メチル-8-キノリノラト)ホウ酸リチウムのオプトエレクトロニクスアプリケーションは、LEDやレーザーダイオードなどのコンポーネントにまで及び、そこで発光波長と強度を影響を与えることができます .
ナノテクノロジー
ナノテクノロジーでは、この化合物の高純度、サブミクロン、ナノパウダー形態は、エレクトロニクス、医学、材料科学に革命を起こす可能性のあるナノスケールデバイスの作成に考慮されています .
作用機序
Target of Action
Lithium Tetra(2-methyl-8-hydroxyquinolinato)boron is a coordination compound formed from a lithium ion and four 2-methyl-8-hydroxyquinoline ligands It’s known to be a light-emitting metal complex , suggesting its potential role in optoelectronic devices.
Mode of Action
As a light-emitting metal complex, it likely interacts with its targets by participating in electron transfer processes, contributing to its luminescent properties .
Biochemical Pathways
Given its light-emitting properties, it may be involved in pathways related to photon emission or energy transfer in optoelectronic devices .
Result of Action
Its role as a light-emitting metal complex suggests that it may contribute to the generation of light in certain applications, such as in organic light-emitting diodes (oleds) and electroluminescent (el) displays .
特性
IUPAC Name |
lithium;tetrakis[(2-methylquinolin-8-yl)oxy]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H32BN4O4.Li/c1-25-17-21-29-9-5-13-33(37(29)42-25)46-41(47-34-14-6-10-30-22-18-26(2)43-38(30)34,48-35-15-7-11-31-23-19-27(3)44-39(31)35)49-36-16-8-12-32-24-20-28(4)45-40(32)36;/h5-24H,1-4H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPRLXSPVRRDIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](OC1=CC=CC2=C1N=C(C=C2)C)(OC3=CC=CC4=C3N=C(C=C4)C)(OC5=CC=CC6=C5N=C(C=C6)C)OC7=CC=CC8=C7N=C(C=C8)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H32BLiN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635781 | |
| Record name | Lithium tetrakis(2-methylquinolin-8-olato-kappaO)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338949-42-1 | |
| Record name | Lithium tetrakis(2-methylquinolin-8-olato-kappaO)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium tetra(2-methyl-8-hydroxyquinolinato)boron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















